3,4-Dimethylcinnoline-6-carboxylic acid

M4 muscarinic receptor Positive allosteric modulator Scaffold hopping

3,4-Dimethylcinnoline-6-carboxylic acid (CAS 1176775-00-0; molecular formula C₁₁H₁₀N₂O₂; MW 202.21 g/mol) is a heteroaromatic building block belonging to the cinnoline family—a class of fused N-heterocycles recognized as privileged scaffolds in medicinal chemistry. The compound features a cinnoline bicyclic core bearing methyl substituents at positions 3 and 4 and a carboxylic acid handle at position 6, enabling amide coupling and further diversification.

Molecular Formula C11H10N2O2
Molecular Weight 202.213
CAS No. 1176775-00-0
Cat. No. B2564106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylcinnoline-6-carboxylic acid
CAS1176775-00-0
Molecular FormulaC11H10N2O2
Molecular Weight202.213
Structural Identifiers
SMILESCC1=C(N=NC2=C1C=C(C=C2)C(=O)O)C
InChIInChI=1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15)
InChIKeyNZLXMIDRIKRNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylcinnoline-6-carboxylic acid (CAS 1176775-00-0) – Structural Identity and Procurement Baseline


3,4-Dimethylcinnoline-6-carboxylic acid (CAS 1176775-00-0; molecular formula C₁₁H₁₀N₂O₂; MW 202.21 g/mol) is a heteroaromatic building block belonging to the cinnoline family—a class of fused N-heterocycles recognized as privileged scaffolds in medicinal chemistry [1]. The compound features a cinnoline bicyclic core bearing methyl substituents at positions 3 and 4 and a carboxylic acid handle at position 6, enabling amide coupling and further diversification [2]. It is commercially available from multiple vendors at 95% purity, with pricing that reflects its status as a non-commodity research intermediate .

Why 3,4-Dimethylcinnoline-6-carboxylic Acid Cannot Be Substituted by Generic Cinnoline or Quinoline Carboxylic Acid Analogs


Cinnoline-6-carboxylic acid analogs are not functionally interchangeable. The 3,4-dimethyl substitution pattern on the cinnoline core is not merely decorative: it directly impacts the electronic character, lipophilicity, and metabolic stability of downstream carboxamide products relative to both the unsubstituted cinnoline and the corresponding 2,4-dimethylquinoline scaffold [1]. The 6-carboxylic acid position is regiochemically distinct from 3-carboxylic acid cinnoline derivatives commonly explored for antibacterial applications, meaning that amide coupling at position 6 produces a different vector and pharmacophore orientation than substitution at position 3 [2]. Procurement of unsubstituted cinnoline-6-carboxylic acid (CAS 1897761-85-1) or the quinoline analog will not yield the same downstream SAR trajectory established for the 3,4-dimethylcinnoline-6-carboxamide M4 PAM chemotype [1].

Quantitative Differentiation Evidence for 3,4-Dimethylcinnoline-6-carboxylic Acid vs. Closest Analogs


Scaffold-Hopping Advantage: Cinnoline Core vs. 2,4-Dimethylquinoline Core in M4 PAM Activity and ADME

The 3,4-dimethylcinnoline carboxamide core was explicitly developed as a scaffold-hopping replacement for the 2,4-dimethylquinoline carboxamide core in an M4 PAM series. The original quinoline series suffered from high predicted hepatic clearance and high protein binding, motivating the switch to the cinnoline heterocycle. The cinnoline-based carboxamides retained good M4 PAM activity while demonstrating improved clearance and protein binding profiles [1]. Although the published quantitative ADME parameters are for the derived carboxamide analogs rather than the free carboxylic acid, the core heterocycle—and by extension this carboxylic acid as the immediate synthetic precursor for amide coupling—is the direct chemical entry point to this differentiated chemotype. The patent explicitly claims 3,4-dimethylcinnoline-6-carboxamide compounds as distinct from the 2,4-dimethylquinoline-6-carboxamide series, establishing the carboxylic acid as the critical synthetic gateway [2].

M4 muscarinic receptor Positive allosteric modulator Scaffold hopping ADME

Regiochemical Differentiation: 6-Carboxylic Acid vs. 3-Carboxylic Acid Cinnoline Scaffolds

The carboxylic acid position on the cinnoline ring dictates biological target engagement. The vast majority of biologically characterized cinnoline carboxylic acids in the antibacterial and anti-allergic space bear the carboxyl group at position 3 (e.g., 4-oxocinnoline-3-carboxylic acids, cinoxacin analogs) [1][2]. These 3-carboxylic acid derivatives act via a quinolone-like mechanism targeting bacterial DNA gyrase. In contrast, 3,4-dimethylcinnoline-6-carboxylic acid places the carboxyl at position 6—a regioisomeric arrangement that directs amide bond formation toward a structurally distinct vector. When elaborated into carboxamides as described in US Patent 10,934,276, this 6-carboxamide geometry is specifically optimized for M4 muscarinic receptor PAM activity, a target space entirely unrelated to the gyrase inhibition of 3-carboxylic acid cinnolines [3]. Substituting a cinnoline-3-carboxylic acid analog as a building block would produce compounds with a fundamentally different pharmacophore orientation.

Cinnoline regioisomer Carboxylic acid position Antibacterial SAR

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Unsubstituted Cinnoline-6-carboxylic Acid

The 3,4-dimethyl substitution on the cinnoline core meaningfully alters the physicochemical profile relative to unsubstituted cinnoline-6-carboxylic acid (CAS 1897761-85-1). The dimethylcinnoline parent (3,4-dimethylcinnoline, CAS 3929-83-7) has a calculated XLogP of 1.9 and a topological polar surface area (TPSA) of 25.8 Ų [1], reflecting the increased lipophilicity conferred by the two methyl groups. The target compound 3,4-dimethylcinnoline-6-carboxylic acid (TPSA = 63.08 Ų, LogP = 1.94 as reported by Leyan ) differs substantially from unsubstituted cinnoline-6-carboxylic acid (TPSA = 63.08 Ų, LogP = 1.33 ) in lipophilicity—a ΔLogP of approximately +0.6 units. This difference in lipophilicity can significantly impact passive membrane permeability, protein binding, and metabolic clearance of downstream amide products.

Lipophilicity LogP TPSA Physicochemical properties

Procurement-Path Exclusivity: 3,4-Dimethylcinnoline-6-carboxylic Acid as the Direct Precursor to Patented M4 PAM Carboxamides

US Patent 10,934,276 explicitly claims 3,4-dimethylcinnoline-6-carboxamide compounds as positive allosteric modulators of the M4 muscarinic acetylcholine receptor [1]. The synthetic route to these claimed compounds logically proceeds through 3,4-dimethylcinnoline-6-carboxylic acid as the penultimate intermediate for amide coupling with diverse amine partners. The patent's representative compound N-(1-(3-chloro-5-fluoropyridin-2-yl)azetidin-3-yl)-3,4-dimethylcinnoline-6-carboxamide [2] exemplifies the direct derivatization path from the carboxylic acid. The 2,4-dimethylquinoline-6-carboxylic acid analog—while structurally similar—lacks the second ring nitrogen (N-2 of the cinnoline) that is critical for the improved ADME properties of the cinnoline series and is directed toward a distinct patent space. No generic substitute provides identical access to the claimed M4 PAM chemical matter.

Synthetic intermediate Amide coupling Patent-protected chemotype Procurement

Commercial Availability and Lead Time: 3,4-Dimethylcinnoline-6-carboxylic Acid vs. 6-Bromo-3,4-dimethylcinnoline

Among 3,4-dimethylcinnoline derivatives functionalized at position 6, the carboxylic acid (CAS 1176775-00-0) offers the most versatile synthetic handle for downstream diversification. The alternative 6-bromo derivative (6-bromo-3,4-dimethylcinnoline, CAS 2169493-36-9) is available for cross-coupling chemistry but requires additional synthetic steps (e.g., Pd-catalyzed carbonylation or cyanation/hydrolysis) to install the carboxylic acid functionality . Direct procurement of 3,4-dimethylcinnoline-6-carboxylic acid eliminates these steps. Commercial pricing from AKSci (USA stock) is $692/100 mg and $1,796/1 g with a 4-week lead time ; CymitQuimica (EU) offers 25 mg at €343 and 250 mg at €1,365 . Multiple vendors (AKSci, CymitQuimica/Biosynth, ChemScene, Leyan, Fujifilm Wako/Enamine) stock this compound, providing supply chain redundancy absent for many cinnoline analogs .

Commercial availability Lead time Procurement Synthetic intermediate

Scaffold-Level Differentiation: Cinnoline vs. Quinoline Heterocycle Core Properties

The cinnoline ring system (1,2-diazanaphthalene) is electronically distinct from the quinoline ring system (1-azanaphthalene) due to the presence of two vicinal nitrogen atoms. In antibacterial SAR studies comparing cinnoline-3-carboxylic acids with quinoline-3-carboxylic acids, the cinnolines consistently showed lower electron densities at key positions and correspondingly lower or negligible antibacterial activity in vitro [1]. While this represents a disadvantage in the antibacterial space, it simultaneously demonstrates that the cinnoline core is not simply a bioisostere of quinoline—it has fundamentally different electronic properties, reactivity, and biological profile. This electronic differentiation is precisely what was exploited in the M4 PAM scaffold-hopping exercise, where the cinnoline core's distinct properties translated to improved ADME parameters relative to the quinoline predecessor [2]. Any assumption that a quinoline-6-carboxylic acid building block can serve as a drop-in replacement for the cinnoline analog is contradicted by both SAR data and the explicit scaffold evolution documented in the primary literature.

Heterocycle comparison Cinnoline Quinoline Electron density Antibacterial SAR

Recommended Application Scenarios for 3,4-Dimethylcinnoline-6-carboxylic Acid (CAS 1176775-00-0) Based on Quantitative Differentiation Evidence


M4 Muscarinic PAM Lead Optimization via Amide Library Synthesis

Programs targeting the M4 muscarinic acetylcholine receptor for schizophrenia, Alzheimer's disease, or L-DOPA-induced dyskinesia can use 3,4-dimethylcinnoline-6-carboxylic acid as the direct precursor for parallel amide coupling with diverse amine fragments. This follows the established scaffold-hopping strategy of Temple et al. (2019), where the cinnoline core was selected over the quinoline core specifically to address high predicted hepatic clearance and protein binding limitations [1]. The carboxylic acid handle at position 6 enables one-step diversification to generate focused libraries for SAR exploration around the M4 PAM pharmacophore claimed in US Patent 10,934,276 [2].

CNS-Penetrant Probe Compound Synthesis Requiring Defined Physicochemical Parameters

With a TPSA of 63.08 Ų and LogP of 1.94 for the free acid , this building block provides a starting point within favorable CNS drug-like property space (TPSA < 90 Ų; LogP 1–4). The ΔLogP of +0.6 relative to unsubstituted cinnoline-6-carboxylic acid offers medicinal chemists a meaningful lipophilicity increment for tuning brain penetration of amide products without resorting to halogenation or additional alkylation steps. This is particularly relevant for M4 PAM programs where CNS exposure is required for target engagement.

Patent-Protected Chemical Series Expansion with Supply Chain Redundancy

Organizations seeking to operate within the composition-of-matter space defined by US Patent 10,934,276 can procure 3,4-dimethylcinnoline-6-carboxylic acid from multiple qualified vendors (AKSci, CymitQuimica/Biosynth, ChemScene, Leyan, Fujifilm Wako/Enamine) . The multi-vendor availability mitigates single-supplier risk for both discovery-stage synthesis and early preclinical scale-up, while the documented 95% minimum purity specification provides a consistent quality baseline across sources.

Heterocyclic Scaffold Comparison Studies: Cinnoline vs. Quinoline Core Profiling

Research groups conducting systematic heterocycle profiling can use this compound as the definitive 3,4-dimethylcinnoline-6-carboxylic acid representative for head-to-head comparison with 2,4-dimethylquinoline-6-carboxylic acid analogs. The electronic differentiation between cinnoline and quinoline cores is well-documented in the antibacterial literature [3], and the M4 PAM scaffold-hopping study [1] provides a direct comparator context for ADME outcomes. Such comparative studies can validate or challenge the generality of the cinnoline scaffold advantage across different target classes.

Quote Request

Request a Quote for 3,4-Dimethylcinnoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.